4-Ethylsalicylaldehyde
Overview
Description
4-Ethylsalicylaldehyde is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Recycling and Polymer Studies
Poly(ethylene terephthalate) Recycling
Research by Karayannidis and Achilias (2007) delves into chemical recycling techniques for poly(ethylene terephthalate) (PET), highlighting hydrolysis and glycolysis methods for recovering monomers and producing secondary materials like unsaturated polyester resins and methacrylated oligoesters. This study underscores the potential for chemical recycling to contribute to sustainability and resource conservation in the polymer industry (Karayannidis & Achilias, 2007).
Antioxidant Activity Analysis
Analytical Methods for Antioxidant Activity
Munteanu and Apetrei (2021) present a comprehensive review of tests used to determine antioxidant activity in various fields, discussing methodologies like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH tests. This review emphasizes the importance of understanding antioxidant mechanisms and their implications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Ethylene and Plant Biology
Ethylene Inhibition in Postharvest Quality
Martínez-Romero et al. (2007) discuss strategies for maintaining postharvest fruit and vegetable quality by inhibiting ethylene action, highlighting the effectiveness of compounds like polyamines and 1-methylcyclopropene (1-MCP). This review illustrates the critical role of ethylene in postharvest senescence and the potential for extending shelf life through ethylene inhibition (Martínez-Romero et al., 2007).
Environmental Remediation
Molecular Docking in Environmental Remediation
Liu et al. (2018) explore the use of molecular docking to understand the biodegradation mechanisms of organic pollutants, offering insights into the interactions between enzymes and pollutants. This approach provides a low-cost, accurate method for studying the degradation pathways of various contaminants, showcasing the application of molecular docking in environmental science (Liu et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
4-ethyl-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-7-3-4-8(6-10)9(11)5-7/h3-6,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKLSRUKZUYUAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437026 | |
Record name | 4-Ethyl-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161876-64-8 | |
Record name | 4-Ethyl-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.